5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine
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Overview
Description
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a trifluoromethoxy group attached to the phenyl ring, making it a unique and potentially valuable molecule in various fields of research .
Preparation Methods
The synthesis of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethoxy)aniline and thioamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine.
Synthetic Route: The reaction involves the condensation of 4-bromo-2-(trifluoromethoxy)aniline with thioamide, followed by cyclization to form the thiazole ring.
Chemical Reactions Analysis
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives:
Properties
Molecular Formula |
C10H6BrF3N2OS |
---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
5-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2OS/c11-5-1-2-6(8-4-16-9(15)18-8)7(3-5)17-10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
QOIZEHLCDFQZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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